molecular formula C16H15F3N2 B1395131 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline CAS No. 1184441-83-5

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline

Cat. No. B1395131
M. Wt: 292.3 g/mol
InChI Key: RWWFERHRFFYMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline is a synthetic compound with the molecular formula C16H15F3N2 . It has a molecular weight of 292.3 .


Molecular Structure Analysis

The molecular structure of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline consists of a quinoline ring attached to an aniline group via a carbon atom . The quinoline ring is further substituted with a trifluoromethyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline is 425.7±45.0 °C . The compound has a predicted density of 1.285±0.06 g/cm3 . The pKa value is predicted to be 3.98±0.10 .

Scientific Research Applications

  • Synthetic Chemistry : This compound plays a crucial role in synthetic chemistry. For instance, Marull and Schlosser (2003) described its use in the acid-catalyzed cyclization-condensation, yielding 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further modified for different purposes (Marull & Schlosser, 2003). Similarly, Gong and Kato (2004) demonstrated its role in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).

  • Pharmaceutical Research : This chemical is a crucial precursor in the development of potential pharmaceuticals. Letellier et al. (2008) explored its use in synthesizing inhibitors for the Rho-kinase enzyme, which is significant in arterial hypertension (Letellier et al., 2008).

  • Development of Antibacterial and Antituberculosis Agents : Eswaran et al. (2010) synthesized new series of quinoline derivatives starting from 2-trifluoromethyl aniline, showing promising antibacterial and antituberculosis activities (Eswaran et al., 2010).

  • Material Science : In the field of material science, Michelini et al. (2019) discussed the synthesis and analysis of novel quinolinone structures, highlighting their utility as building blocks in various applications, including medicine and engineering (Michelini et al., 2019).

Safety And Hazards

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline is classified as an irritant . Please handle it with appropriate safety measures.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)13-10-12(20)7-8-15(13)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWFERHRFFYMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Reactant of Route 4
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Reactant of Route 5
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Reactant of Route 6
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.